molecular formula C25H32O4 B14934543 4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

Cat. No.: B14934543
M. Wt: 396.5 g/mol
InChI Key: DEOLMEAZZLGPAY-UHFFFAOYSA-N
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Description

4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of cyclohexane, pyrano, and chromene rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane ring, followed by the introduction of the pyrano and chromene moieties. Key steps include:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Spirocyclization: The spirocyclic structure is formed by reacting the cyclohexane derivative with a suitable pyrano[3,2-g]chromene precursor under controlled conditions.

    Functional Group Modifications: Introduction of tert-butyl, methyl, and propyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one
  • 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione

Uniqueness

The uniqueness of 4-tert-butyl-10’-methyl-6’-propyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione lies in its spirocyclic structure and the specific arrangement of functional groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

4'-tert-butyl-10-methyl-6-propylspiro[3H-pyrano[3,2-g]chromene-2,1'-cyclohexane]-4,8-dione

InChI

InChI=1S/C25H32O4/c1-6-7-16-12-21(27)28-22-15(2)23-19(13-18(16)22)20(26)14-25(29-23)10-8-17(9-11-25)24(3,4)5/h12-13,17H,6-11,14H2,1-5H3

InChI Key

DEOLMEAZZLGPAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCC(CC4)C(C)(C)C)C

Origin of Product

United States

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